molecular formula C36H58O9 B1259008 hederagenin 28-O-beta-D-glucopyranosyl ester

hederagenin 28-O-beta-D-glucopyranosyl ester

Cat. No.: B1259008
M. Wt: 634.8 g/mol
InChI Key: WJMMBVSOQPALFO-DLQTVUGOSA-N
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Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMMBVSOQPALFO-DLQTVUGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Raw Material Selection and Pretreatment

The compound occurs naturally in plants such as Juglans sinensis (walnut), Achyranthes bidentata, and Ilex cornuta. Industrial-scale extraction often employs Dipsacus asper (Chinese teasel) due to its high saponin content. Pretreatment involves drying and pulverizing roots or bark to a particle size of 40–60 mesh, optimizing surface area for solvent penetration.

Acid-Alcohol Hydrolysis

A patented method (CN102633857A) details hydrolysis using 30–55% ethanol acidified with HCl or H₂SO₄ (1.5–4 N concentration) at 70–80°C for 4–6 hours. This step cleaves glycosidic bonds while preserving the hederagenin core. Critical parameters include:

Parameter Optimal Range Effect on Yield
Acid concentration 2.5–3.5 N H₂SO₄ Maximizes aglycone release
Ethanol:Water 45:55 (v/v) Prevents triterpenoid degradation
Reaction time 5 hours Balances hydrolysis vs. decomposition

Post-Hydrolysis Processing

Post-hydrolysis, the insoluble residue is neutralized with NaOH (pH 6.5–7.0) and subjected to reflux extraction with 70% ethanol (3 cycles, 2 hours each). The combined extracts undergo sequential membrane filtration:

  • Ultrafiltration (3,000–8,000 Da cutoff): Removes polysaccharides and proteins
  • Nanofiltration (200–600 Da cutoff): Concentrates saponins

Final isolation uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.

Chemical Synthesis Strategies

Hederagenin Functionalization

The aglycone precursor, hederagenin, is obtained via:

  • Alkaline saponification of crude saponin extracts (2M NaOH, 60°C, 8 hours)
  • Crystallization from methanol/water (1:3)

Glycosylation Reactions

Key studies employ trichloroacetimidate glycosylation for β-D-glucopyranosyl attachment:

  • Protection of C-3 and C-23 hydroxyls : Uses tert-butyldimethylsilyl (TBS) groups (TBSCl, imidazole, DMF, 24h)
  • Coupling at C-28 :
    • Hederagenin (1 eq), β-D-glucopyranosyl trichloroacetimidate (1.2 eq)
    • Catalyst: BF₃·OEt₂ (0.1 eq) in anhydrous CH₂Cl₂
    • Yield: 82–87%

Deprotection and Purification

Sequential deprotection involves:

  • TBS removal : HF-pyridine (70% yield)
  • Methyl ester hydrolysis : LiOH/THF/H₂O (quantitative)

Final purification via flash chromatography (SiO₂, CHCl₃/MeOH 9:1) achieves 98% purity.

Comparative Analysis of Methods

Metric Natural Extraction Chemical Synthesis
Starting material cost $120–150/kg (Dipsacus roots) $2,400–2,800/kg (hederagenin)
Process duration 72–96 hours 120–144 hours
Overall yield 0.8–1.2% (plant dry weight) 34–38% (from hederagenin)
Purity 92–95% 97–99%
Scalability Suitable for kg-scale production Limited to 100g batches

Emerging Technologies and Optimization

Enzymatic Glycosylation

Pilot studies using UGT74B1 glucosyltransferase demonstrate regiospecific C-28 glycosylation:

  • Reaction: Hederagenin + UDP-glucose → Product (Km = 18.7 μM)
  • Yield: 68% in 12 hours (pH 7.5, 30°C)

Microwave-Assisted Extraction (MAE)

Optimized MAE parameters for Ilex cornuta:

  • 80% ethanol, 400W power, 15 minutes
  • 2.1× yield increase vs. conventional reflux

Biological Activity

Hederagenin 28-O-beta-D-glucopyranosyl ester is a triterpenoid saponin derived from the plant Ilex cornuta. This compound has garnered attention due to its diverse biological activities, particularly its protective effects on myocardial cells and potential therapeutic applications in cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Target of Action

This compound primarily targets myocardial cells, where it exerts protective effects against oxidative stress-induced damage. The compound interacts with cellular components to mitigate injury caused by reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) .

Mode of Action

The compound's mode of action involves:

  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, thereby protecting cellular integrity.
  • Enzyme Modulation : It interacts with glycosidase enzymes, influencing metabolic processes and contributing to its protective effects .

Result of Action

The primary outcomes of this compound's action include:

  • Protection of myocardial cells from oxidative damage.
  • Potential therapeutic effects in managing cardiovascular diseases.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

  • Myocardial Cells : Demonstrated protection against H2O2-induced injury.
  • Cancer Cells : Exhibits cytotoxicity against HepG2 (liver cancer) and other cancer cell lines, with IC50 values ranging from 10 to 20 μM .

Dosage Effects

The biological effects vary significantly with dosage:

  • Low Doses : Protective and anti-inflammatory effects.
  • High Doses : Potential toxicity and adverse effects .

Metabolic Pathways

The compound participates in various metabolic pathways, interacting with enzymes that modulate metabolic flux. Its interaction with glycosidases highlights its role in hydrolyzing glycosidic bonds, which is crucial for its biological activity .

Transport and Distribution

This compound is transported within cells through specific transporters, impacting its bioavailability and therapeutic efficacy. Its distribution is influenced by post-translational modifications that dictate its localization within cellular compartments .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Cardioprotective Effects : A study demonstrated that this compound significantly reduced myocardial cell death in vitro when exposed to oxidative stress .
  • Anti-Cancer Activity : Research has shown that hederagenin derivatives can inhibit the proliferation of cancer cells through apoptosis pathways. For instance, treatment with hederagenin derivatives led to increased Bax/Bcl-2 ratios in HepG2 cells, indicating enhanced apoptotic activity .

Comparative Analysis

A comparative analysis of this compound and similar compounds reveals unique characteristics:

Compound NameStructure TypeBiological Activity
This compoundTriterpenoid SaponinCardioprotective, Anticancer
Hederagenin-3-O-alpha-L-rhamnopyranosyl-(1→2)-O-alpha-L-arabinopyranosyl-28-O-beta-D-glucopyranosideTriterpenoid SaponinHepatoprotective
Hederagenin-3-O-beta-D-glucopyranosyl-28-O-beta-D-glucopyranosideTriterpenoid SaponinAntioxidant

This table illustrates the diversity in biological activities among related compounds, highlighting the specific therapeutic potentials associated with this compound.

Q & A

Q. How can hederagenin 28-O-β-D-glucopyranosyl ester be isolated from plant sources, and what are the critical steps for ensuring purity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning and chromatographic purification. For example, from Achyranthes bidentata or Juglans sinensis, the compound is often separated using silica gel chromatography or reverse-phase HPLC. Key steps include:
  • Solvent selection : Methanol is commonly used due to its efficacy in extracting triterpenoid saponins .
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm ensures purity, as triterpenoids lack strong chromophores .
  • Purity validation : Confirm via NMR (e.g., absence of extraneous proton signals) and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

Q. What are the key structural features of hederagenin 28-O-β-D-glucopyranosyl ester, and how are they confirmed experimentally?

  • Methodological Answer : The compound is a bidesmosidic saponin with a hederagenin aglycone esterified at C-28 to a β-D-glucopyranosyl unit. Structural confirmation involves:
  • NMR spectroscopy :
  • ¹H and ¹³C NMR identify the aglycone (oleanane skeleton) and glycosylation patterns. For instance, δ~H~ 5.40 (anomeric proton) and δ~C~ 95.7 (anomeric carbon) confirm the glucopyranosyl ester .
  • HSQC and HMBC correlations map the connectivity between the aglycone and sugar moieties .
  • Mass spectrometry : ESI-MS/MS fragments (e.g., [M–H]⁻ at m/z 634.4) and MS² fragmentation (e.g., loss of 162 Da for hexose units) validate the structure .

Q. What are the solubility challenges of this compound, and how can researchers prepare stable formulations for in vitro/in vivo studies?

  • Methodological Answer : The compound has poor aqueous solubility (logP = 6.68) but dissolves in DMSO, ethanol, or DMF. For biological assays:
  • In vitro : Prepare a DMSO stock (e.g., 10 mM), then dilute in cell culture media (final DMSO ≤0.1%) .
  • In vivo : Use formulations like DMSO:Tween 80:saline (10:5:85) for IP/IV administration. For oral dosing, suspend in 0.5% carboxymethyl cellulose (CMC-Na) .
  • Critical note : Avoid freeze-thaw cycles; store stock solutions at –80°C for ≤6 months .

Q. Which analytical techniques are most reliable for quantifying hederagenin 28-O-β-D-glucopyranosyl ester in complex matrices?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients (0.1% formic acid enhances peak symmetry). ELSD is preferred for non-chromophoric compounds .
  • LC-MS/MS : Quantify via MRM transitions (e.g., m/z 634.4 → 455.3 for the aglycone fragment) .
  • Validation : Include spike-and-recovery tests in plant extracts to assess matrix effects .

Advanced Research Questions

Q. How do structural modifications (e.g., glycosylation patterns) in related saponins affect bioactivity, and what SAR insights apply to this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that:
  • Sugar chain length : Longer chains (e.g., in caryocarosides) reduce membrane permeability but enhance receptor binding .
  • Ester position : C-28 glycosylation (vs. C-3) enhances anti-inflammatory activity by modulating NF-κB signaling .
  • Experimental design : Compare analogs (e.g., araloside V or chikusetsusaponin IVa) in bioassays to isolate functional group contributions .

Q. What molecular mechanisms underlie the cardioprotective and antifungal activities of this compound?

  • Methodological Answer :
  • Cardioprotection : The compound reduces ROS in H~2~O~2~-induced cardiomyocyte injury by upregulating Nrf2-mediated antioxidant pathways (e.g., HO-1, SOD1) .
  • Antifungal action : Disruption of fungal membrane integrity via ergosterol binding (similar to amphotericin B) is observed in Candida spp. at MIC ≈500 µg/mL .
  • Validation : Use siRNA knockdown (e.g., Nrf2) or ergosterol-binding assays to confirm mechanistic targets .

Q. How can researchers design dose-response studies to evaluate its anti-inflammatory efficacy while minimizing cytotoxicity?

  • Methodological Answer :
  • In vitro : Use RAW264.7 macrophages stimulated with LPS. Measure TNF-α/IL-6 secretion (ELISA) and cell viability (MTT assay) across 1–100 µM doses .
  • In vivo : Apply a murine carrageenan-induced edema model with doses of 10–50 mg/kg (IP). Monitor plasma pharmacokinetics to optimize exposure .
  • Critical parameter : Calculate IC~50~ and LD~50~ ratios to establish a therapeutic window .

Q. How should discrepancies in reported bioactivity data (e.g., varying IC~50~ values across studies) be addressed?

  • Methodological Answer :
  • Source variability : Differences in plant extraction methods (e.g., solvent polarity) alter saponin profiles, impacting bioactivity .
  • Assay conditions : Standardize cell lines (e.g., H9c2 vs. primary cardiomyocytes) and incubation times to reduce variability .
  • Statistical rigor : Use meta-analysis tools (e.g., RevMan) to aggregate data from ≥3 independent studies and assess heterogeneity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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hederagenin 28-O-beta-D-glucopyranosyl ester
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hederagenin 28-O-beta-D-glucopyranosyl ester

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